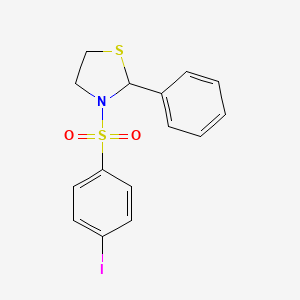

3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine

Description

3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine is a sulfonamide-containing thiazolidine derivative characterized by a 4-iodophenylsulfonyl group and a phenyl-substituted thiazolidine ring. Thiazolidines are five-membered heterocycles with a sulfur and nitrogen atom, often explored for their pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The iodophenylsulfonyl moiety may enhance lipophilicity and electronic effects, influencing binding affinity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

3-(4-iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO2S2/c16-13-6-8-14(9-7-13)21(18,19)17-10-11-20-15(17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMCUNXLKJUCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-phenyl-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The iodine atom can be reduced to form the corresponding phenylsulfonyl derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenylsulfonyl derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine and sulfonyl groups enhances its ability to interact with biological molecules, contributing to its pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituents significantly alter reactivity, spectral properties, and bioactivity. Key analogs include:

- Steric Impact : The larger atomic radius of iodine (1.98 Å) vs. Cl (0.99 Å) or Br (1.14 Å) may reduce binding pocket compatibility in enzyme assays .

Core Heterocycle Modifications

- Thiazolidine vs. Triazole : Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), thiazolidines lack tautomeric flexibility, which may limit their ability to adopt multiple binding conformations .

- S-Alkylation : Thiazolidines like this compound are less prone to S-alkylation side reactions compared to triazole-thiones, simplifying synthetic purification .

Biological Activity

3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazolidine ring structure, which may contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12I NO2S, with a molecular weight of approximately 325.31 g/mol. The compound features a thiazolidine ring linked to a sulfonyl group and an iodophenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12INO2S |

| Molecular Weight | 325.31 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Research indicates that compounds with sulfonamide structures often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The proposed mechanisms include:

- Enzyme Inhibition : Sulfonamides are known to inhibit specific enzymes involved in metabolic pathways. For instance, they can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis, which is significant in rapidly dividing cells such as cancer cells .

- Modulation of Immune Response : The compound may influence immune responses by modulating cytokine production and lymphocyte activation, making it a candidate for treating autoimmune diseases .

- Antioxidant Activity : Some studies suggest that thiazolidine derivatives possess antioxidant properties, which could protect cells from oxidative stress-related damage .

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer types. It appears to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. For example, research has demonstrated that similar compounds can downregulate oncogenes while upregulating tumor suppressor genes .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effect of this compound on human cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : In animal models of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups .

- Immunomodulatory Effects : In vitro studies showed that the compound could modulate T-cell responses, indicating potential applications in autoimmune diseases like rheumatoid arthritis and multiple sclerosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.